噻吩,2,3-二氢-3-硫氰酸酯,1,1-二氧化物

描述

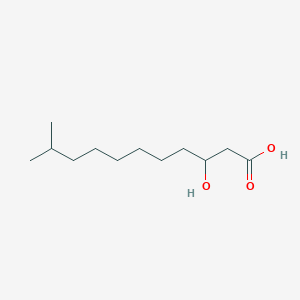

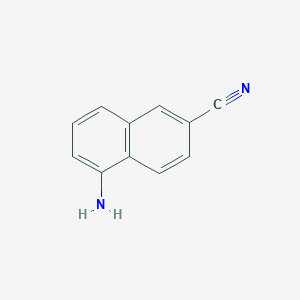

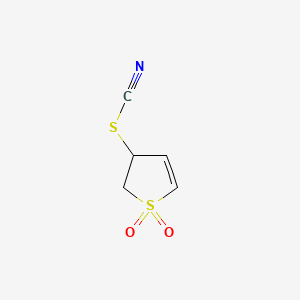

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide is a chemical compound with the molecular formula C4H6S . It is also known by other names such as 2,3-Dihydrothiophene and Dihydro-2-(3H)-thiophene .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been achieved via Rh-catalyzed hydrogenation . This process has been successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Molecular Structure Analysis

The molecular structure of Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Physical And Chemical Properties Analysis

Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide has a molecular weight of 86.155 . More detailed physical and chemical properties are not available in the current search results.科学研究应用

合成应用和化学反应性

噻吩 1,1-二氧化物,包括 2,3-二氢-3-硫氰酸酯噻吩 1,1-二氧化物等衍生物,由于其独特的反应活性曲线,在合成化学中具有重要意义。这些化合物凭借其不饱和的砜结构,在各种化学反应中充当亲二烯体、1,3-偶极亲和体和迈克尔受体。它们主要通过噻吩的氧化合成,已知参与多种合成上有用的狄尔斯-阿尔德反应,有时甚至会发生 [4+6] 环加成。这种反应性在复杂分子结构的合成中得到利用,使得这些化合物成为有机合成中宝贵的结构单元 (J. Nakayama & Y. Sugihara, 1999).

分子结构和理论研究

噻吩 1,1-二氧化物的结构和电子性质已使用 X 射线衍射和 NMR 光谱进行了广泛的研究。这些研究揭示了二氧化物官能团对噻吩核心的影响,影响其芳香特性和电子分布。此类研究对于理解反应性并设计具有针对特定应用而定制特性的新衍生物至关重要 (E. Lukevics, P. Arsenyan, S. Belyakov, & O. Pudova, 2002).

材料化学中的应用

噻吩 1,1-二氧化物也在材料科学中得到探索,特别是在电光和光致变色材料的开发中。通过取代不同的官能团微调噻吩 1,1-二氧化物的电子性质的能力使其适用于光电器件。这些改性可以显着改变材料的吸收、发射和导电特性,从而拓宽其在先进技术应用中的适用性 (Z.-Y. Hu, A. Fort, M. Barzoukas, A. Jen, S. Barlow, & S. Marder, 2004).

先进的合成技术

合成方法的最新进展扩展了噻吩 1,1-二氧化物在有机合成中的用途。例如,开发可以进行后续转化的噻吩衍生物的简便合成路线,例如烷基化或 SO2 挤出,突出了这些化合物作为合成中间体的多功能性。此类方法可以构建复杂的分子结构,强调了噻吩 1,1-二氧化物在现代合成有机化学中的重要性 (T. Chou & Chung‐Ying Tsai, 1991).

作用机制

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of “Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide” with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Thiophene derivatives have been found to influence various biochemical pathways, but the specific pathways affected by “Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide” and their downstream effects require further investigation .

未来方向

Thiophene and its derivatives have emerged as a remarkable entity in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Therefore, the future directions of research on Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide could be in these areas.

属性

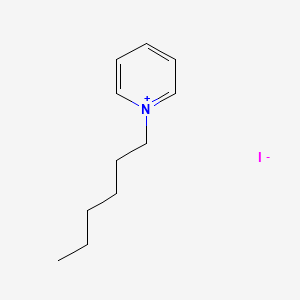

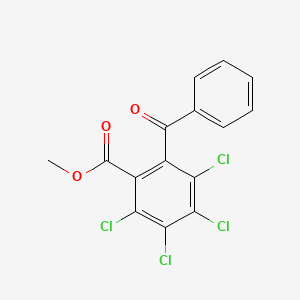

IUPAC Name |

(1,1-dioxo-2,3-dihydrothiophen-3-yl) thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c6-4-9-5-1-2-10(7,8)3-5/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVZCZACFVXKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73909-05-4 | |

| Record name | Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073909054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3056666.png)